molecular formula C23H27NO9 B13730778 Thebaine tartrate CAS No. 94713-28-7

Thebaine tartrate

Cat. No.: B13730778
CAS No.: 94713-28-7
M. Wt: 461.5 g/mol
InChI Key: SRTMESYUHNZYJG-RQJCEIHKSA-N
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Description

Thebaine tartrate is a salt form of thebaine, a naturally occurring phenanthrene alkaloid found in the opium poppy ( Papaver somniferum ) . Unlike morphine or codeine, thebaine itself has little to no analgesic action and exhibits stimulatory effects, which at high doses can cause convulsions . Its primary research value lies in its role as a critical biosynthetic and chemical precursor for a wide array of important pharmaceutical compounds . This compound is an indispensable starting material for the semi-synthesis of multiple prescription opioid medications, including oxycodone, oxymorphone, hydrocodone, and nalbuphine . Furthermore, thebaine serves as the synthetic analog for opioid compounds with unique clinical profiles, such as buprenorphine, which is used to treat both pain and opioid use disorder , and potent antagonists like naloxone and naltrexone, which are essential for reversing opioid overdoses . Thebaine's mechanism of action involves acting as an agonist at key opioid receptors in the brain, specifically the delta, kappa, and mu subtypes . Research into the enzymatic biosynthesis of thebaine in opium poppy, particularly the role of thebaine synthase, continues to advance, with implications for metabolic engineering and the bioproduction of opiate medicines . Researchers utilize this compound in pharmacological studies, analytical chemistry as a reference standard, and in synthetic organic chemistry for the development of novel opioid substances. This compound is presented for research applications only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

94713-28-7

Molecular Formula

C23H27NO9

Molecular Weight

461.5 g/mol

IUPAC Name

(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C19H21NO3.C4H6O6/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;5-1(3(7)8)2(6)4(9)10/h4-7,13,18H,8-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,18+,19+;1-,2-/m11/s1

InChI Key

SRTMESYUHNZYJG-RQJCEIHKSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Extraction from Crude Thebaine Using Organic Solvents

Several organic solvents have been employed to extract thebaine from crude mixtures, including benzene, toluene, trichloroethylene, and dichloroethane. The general procedure involves percolation of the crude thebaine with the chosen solvent multiple times, followed by concentration of the solvent extract and subsequent purification steps.

  • Benzene Extraction: Crude thebaine is percolated with cold benzene multiple times (e.g., 10 times with 200 ml each) to dissolve thebaine and other alkaloids. The extract is then concentrated by distillation and washed with dilute caustic soda solution to remove resins and coloring matter. After washing with water, thebaine is extracted with dilute acetic acid and precipitated with caustic soda to yield thebaine acid tartrate.

  • Toluene Extraction: Similar to benzene, toluene is used for cold percolation. After filtration to remove insolubles, the toluene solution is extracted with tartaric acid solution to precipitate thebaine acid tartrate. This method is noted to be more effective when the crude thebaine contains fewer gums and resins.

  • Trichloroethylene and Dichloroethane Extraction: These solvents have also been used with aqueous tartaric acid to precipitate thebaine acid tartrate. However, the presence of gums and resins in crude thebaine can hinder purification efficiency.

Acidic Extraction and Purification

Thebaine can be extracted using dilute mineral acids such as hydrochloric acid or sulfuric acid, which dissolve thebaine while leaving many resins and gums less soluble. The acidic extract is then basified to precipitate impurities, followed by re-acidification to precipitate thebaine as its acid tartrate salt.

  • Extraction with 0.5% to 0.75% hydrochloric acid or sulfuric acid solutions has been demonstrated. The filtrate is adjusted to near-neutral pH (6.8–7.0) to remove gums and resins, then acidified to pH 2 with tartaric acid to precipitate thebaine acid tartrate.

  • Mechanical stirring during extraction and filtration improves the removal of impurities and enhances yield.

Conversion to Thebaine Tartrate

Thebaine is converted to its tartrate salt by treatment with tartaric acid under controlled pH and temperature conditions. The process typically involves:

  • Dissolving thebaine or crude thebaine in water or aqueous acidic solution.

  • Gradual addition of tartaric acid until the solution reaches a slightly acidic pH (around pH 5 to 2), facilitating precipitation of thebaine acid tartrate.

  • Heating the solution to about 50–60°C during or after tartaric acid addition to improve solubility and crystallization.

  • Cooling the solution to allow crystallization of this compound.

  • Filtration and washing of the crystalline this compound to remove impurities.

  • Further purification steps such as treatment with activated charcoal and recrystallization may be applied to enhance purity.

Detailed Experimental Data and Comparative Analysis

Table 1 summarizes key experimental results from various extraction and purification methods of this compound, adapted from extensive research conducted on Indian crude thebaine samples.

Experiment No. Extraction Method Amount of Crude Thebaine (g) Thebaine Yield (g) Melting Point (°C) Notes
1 Percolation with cold benzene, extraction with acetic acid, purified as acid tartrate 100 28.0 189 Moderate yield, standard method
2 Percolation with benzene, crystallization in two fractions 100 22.0 (1st fraction), 19.5 (2nd fraction) 172–176 (1st), 160–165 (2nd) Fractional crystallization
3 Percolation with cold toluene, extraction with acetic acid, purified as acid tartrate 100 34.0 190 Higher yield, better purity
4 Percolation with trichloroethylene/dichloroethane, prilling with aqueous tartaric acid 100 16.5 191 Lower yield due to impurities
5 Extraction with 0.75% HCl, purification as acid tartrate 100 17.0 192 Acid extraction, easier purification
6 Extraction with 0.5% H2SO4, purification as acid tartrate 100 17.4 193 Sulfuric acid reduces gum extraction
7 Toluene extraction followed by tartaric acid extraction 100 45.0 192–193 Best yield and purity among tested methods

Table 1: Comparative yields and melting points of thebaine obtained via different extraction and purification methods

Industrial Scale Considerations and Process Optimization

  • The extraction process is often optimized to balance yield, purity, and operational costs. For example, limiting the number of acid extractions to two cycles is found economical as subsequent extractions yield negligible alkaloids.

  • The use of sodium chloride and sodium hydroxide to adjust pH and precipitate gums and resins improves filtration efficiency and product purity.

  • Activated charcoal treatment and careful control of temperature during crystallization enhance the removal of color and impurities.

  • Thebaine acid tartrate obtained is often converted back to thebaine base by treatment with ammonia or alkali, followed by filtration and drying.

Summary of Preparation Methodology

  • Initial Extraction: Crude thebaine is extracted using organic solvents (benzene, toluene, trichloroethylene) or dilute mineral acids (hydrochloric or sulfuric acid).

  • Purification: The extract is washed to remove resins and gums, often by adjusting pH and using filtration aids or mechanical stirring.

  • Conversion to Tartrate Salt: Thebaine is precipitated as the acid tartrate by controlled addition of tartaric acid under heating and cooling cycles.

  • Crystallization and Drying: this compound crystals are filtered, washed, and dried. Further purification may include charcoal treatment and recrystallization.

  • Regeneration of Thebaine Base: The tartrate salt can be converted back to thebaine base by alkaline treatment for further pharmaceutical processing.

Chemical Reactions Analysis

Types of Reactions: Thebaine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of thebaine with hydrogen peroxide or peroxy acids yields 14-hydroxycodeinone, which can be further transformed into oxymorphone, naloxone, and naltrexone .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxy acids

    Reduction: Lithium aluminum hydride

    Substitution: Halogenation reagents

Major Products:

Scientific Research Applications

Synthesis of Opioid Analgesics

Thebaine tartrate is utilized in the synthesis of various opioid medications. The following table summarizes key derivatives synthesized from thebaine:

Derivative Use Potency
OxycodonePain reliefApproximately twice as potent as morphine
HydrocodonePain relief and cough suppressionSimilar potency to morphine
NaloxoneOpioid antagonist for overdose treatmentBlocks effects of opioids
EtorphineVeterinary medicineMuch more potent than morphine

Biotechnological Advances

Recent advancements in biotechnology have improved the production of thebaine through genetically modified organisms. For instance, researchers at Kyoto University engineered Escherichia coli to produce significant quantities of thebaine from simple sugars. This method yields approximately 300 times more thebaine compared to traditional yeast fermentation techniques, presenting a safer alternative with reduced risks of unregulated production . This biotechnological approach not only enhances efficiency but also addresses ethical concerns associated with traditional opiate extraction methods.

Pharmacological Research

The pharmacological properties of thebaine and its derivatives are of considerable interest in medical research. Thebaine itself has been studied for its potential effects on pain modulation and its role as a precursor for developing new analgesics with fewer side effects compared to existing opioids. Research indicates that while thebaine has limited direct analgesic effects, its derivatives exhibit significant pain-relieving properties due to their interaction with opioid receptors in the central nervous system .

Case Studies and Clinical Applications

Several case studies highlight the applications of this compound in clinical settings:

  • Pain Management : A study comparing hydromorphone and morphine indicated that hydromorphone provided slightly better clinical analgesia, suggesting that derivatives synthesized from thebaine may offer enhanced efficacy in pain management .
  • Addiction Treatment : Naloxone, derived from thebaine, has become a critical tool in treating opioid overdoses. Its ability to rapidly reverse opioid effects has saved countless lives and underscores the importance of this compound in developing life-saving medications .

Mechanism of Action

Thebaine tartrate exerts its effects by interacting with opioid receptors in the central nervous system. It has a stimulatory effect, causing convulsions at high doses. The synthetic enantiomer (+)-thebaine shows analgesic effects mediated through opioid receptors, unlike the inactive natural enantiomer (−)-thebaine .

Comparison with Similar Compounds

Thebaine tartrate belongs to a class of thebaine salts that includes thebaine hydrochloride, thebaine oxalate, and thebaine salicylate. These salts differ in their counterions, physicochemical properties, and industrial applications. Below is a systematic comparison:

Chemical and Physical Properties
Compound Chemical Formula Molecular Weight Solubility & Stability
This compound C₁₉H₂₁NO₃ · C₄H₆O₆ 461.3 Highly soluble in water; stable at pH 2–6
Thebaine oxalate C₁₉H₂₁NO₃ · C₂H₄O₄ · H₂O 419.2 Moderately soluble; decomposes at high pH
Thebaine salicylate C₁₉H₂₁NO₃ · C₇H₆O₃ 444.3 Low solubility in cold water; acidic pH preference
Thebaine hydrochloride C₁₉H₂₁NO₃ · HCl 353.8 Hygroscopic; highly soluble in polar solvents

Key Observations :

  • This compound’s higher molecular weight and tartaric acid moiety confer superior crystallinity, making it ideal for purification via precipitation .
  • Thebaine hydrochloride’s hygroscopicity limits its use in humid environments, whereas the tartrate form is more stable .
Pharmacological and Toxicological Profiles
  • This compound: Not pharmacologically active itself but serves as a precursor. High doses of thebaine derivatives can induce neuroexcitatory effects (e.g., allodynia in rats) .
  • Dihydrocodeine Tartrate : A pharmacologically active opioid salt with analgesic properties, contrasting this compound’s inertness .
  • Dextrorphan Tartrate : An NMDA receptor antagonist, highlighting tartrate’s versatility in modifying drug activity .
Regulatory and Analytical Considerations
  • Purity Standards : this compound’s melting point (189°–193°C) is a critical quality control metric .
  • Chromatographic Analysis : High-performance liquid chromatography (HPLC) methods validated for thebaine quantification can be adapted for its tartrate salt .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the extraction of thebaine from natural sources like Papaver bracteatum?

  • Methodological Answer : Use supercritical carbon dioxide (SC-CO₂) extraction combined with central composite design (CCD) to optimize parameters such as pressure, temperature, and solvent ratios. Quantify thebaine yield via reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection. This approach balances efficiency and reproducibility while minimizing solvent waste .

Q. How can researchers quantify thebaine tartrate in complex matrices (e.g., plant extracts or pharmaceutical formulations)?

  • Methodological Answer : Develop a Quality by Design (QbD)-based RP-HPLC method validated per International Council for Harmonisation (ICH) guidelines. Key steps include:

  • Selecting critical method parameters (e.g., mobile phase composition, flow rate) via Box-Behnken design (BBD) .
  • Validating specificity, linearity, and precision using analysis of variance (ANOVA) to ensure robustness .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

  • Methodological Answer : Employ micronization via supercritical techniques to reduce particle size to 5–100 nm, as confirmed by field emission scanning electron microscopy (FESEM) . Validate solubility enhancement via ultraviolet (UV) spectroscopy , which can demonstrate up to a 1.7-fold increase in dissolution rates .

Advanced Research Questions

Q. How can researchers address contradictions in experimental data when optimizing this compound formulations?

  • Methodological Answer : Conduct sensitivity analysis using DOE outputs to identify conflicting variables (e.g., polymer matrix composition vs. drug release kinetics). Cross-validate results with in vitro/ex vivo permeation studies (e.g., Franz diffusion cells) and apply multivariate statistical tools (e.g., partial least squares regression) to resolve discrepancies .

Q. What experimental designs are most effective for studying the interaction of this compound with excipients in drug delivery systems?

  • Methodological Answer : Use mixed factorial designs to evaluate interactions between excipients (e.g., dimethyl sulfoxide (DMSO) concentration) and polymers (e.g., hydroxypropyl methylcellulose). Analyze response surfaces for parameters like permeability coefficients to identify optimal formulation ratios .

Q. How should researchers validate the stability of this compound under varying environmental conditions (e.g., light, humidity)?

  • Methodological Answer : Design accelerated stability studies per ICH Q1A guidelines. Store samples in light-resistant, moisture-proof containers (e.g., amber glass vials with PTFE-lined caps) and monitor degradation via forced degradation HPLC assays (acid/alkaline hydrolysis, oxidation). Statistically compare results using one-way ANOVA to assess significance (p < 0.05) .

Q. What advanced analytical techniques are critical for characterizing this compound’s pharmacokinetic profile in vivo?

  • Methodological Answer : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration analysis with compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate bioavailability and clearance rates. Cross-reference with in vitro dissolution data to establish in vitro-in vivo correlations (IVIVC) .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw HPLC chromatograms, FESEM images, and statistical outputs as supplementary materials . Provide detailed protocols for SC-CO₂ extraction and micronization, including equipment specifications (e.g., pressure ranges, nozzle diameters) .

Q. What are the best practices for presenting conflicting data in publications?

  • Methodological Answer : Use triangulation by integrating results from orthogonal methods (e.g., UV spectroscopy vs. LC-MS). Include Bland-Altman plots or error-bar charts in figures to visualize discrepancies. Discuss limitations transparently in the Discussion section, emphasizing unresolved variables for future studies .

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